2-Chloro-3-methyl-6-nitropyridine
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Overview
Description
2-Chloro-3-methyl-6-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-6-nitropyridine typically involves the nitration of 2-chloro-3-methylpyridine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 6-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-6-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Aniline in protic solvents at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: 2-Amino-3-methyl-6-nitropyridine.
Reduction: 2-Chloro-3-methyl-6-aminopyridine.
Oxidation: 2-Chloro-3-carboxy-6-nitropyridine.
Scientific Research Applications
2-Chloro-3-methyl-6-nitropyridine is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-6-nitropyridine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in its reactivity, often undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-3-methyl-6-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. The presence of both chloro and nitro groups makes it a versatile intermediate for various chemical reactions, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H5ClN2O2 |
---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-chloro-3-methyl-6-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 |
InChI Key |
UBLCZAOENDAFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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